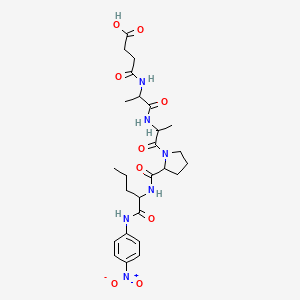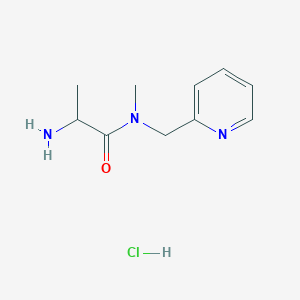![molecular formula C30H36O5 B12107864 [1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)
[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide [1,1’-biphényl]-4-carboxylique, hexahydro-2-oxo-4-(3-oxodécyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-(3aalpha,4alpha,5beta,6aalpha)] est un composé organique complexe avec une structure unique qui combine des motifs biphényle et cyclopentafuran
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide [1,1’-biphényl]-4-carboxylique, hexahydro-2-oxo-4-(3-oxodécyl)-2H-cyclopenta[b]furan-5-yl ester implique plusieurs étapes, en partant de précurseurs facilement disponibles. Les étapes clés incluent la formation du noyau biphényle, l'introduction du groupe acide carboxylique et la cyclisation pour former le cycle cyclopentafuran. Les conditions réactionnelles typiques impliquent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
L'acide [1,1’-biphényl]-4-carboxylique, hexahydro-2-oxo-4-(3-oxodécyl)-2H-cyclopenta[b]furan-5-yl ester subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Les cycles biphényle et cyclopentafuran peuvent subir des réactions de substitution pour introduire de nouveaux substituants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions incluent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des atmosphères inertes pour empêcher les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des dérivés divers.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies réactionnelles et de développer de nouveaux matériaux.
Biologie
Dans la recherche biologique, les dérivés de ce composé peuvent être utilisés comme sondes ou inhibiteurs pour étudier diverses voies biochimiques. Sa capacité à interagir avec les molécules biologiques en fait un outil précieux dans la découverte et le développement de médicaments.
Médecine
En médecine, le composé et ses dérivés peuvent avoir des applications thérapeutiques potentielles. Par exemple, ils pourraient être utilisés comme agents anti-inflammatoires, médicaments anticancéreux ou antibiotiques, en fonction de leurs interactions spécifiques avec les cibles biologiques.
Industrie
Dans l'industrie, ce composé peut être utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements. Ses propriétés uniques peuvent également le rendre approprié pour une utilisation dans les appareils électroniques ou comme catalyseur dans les procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide [1,1’-biphényl]-4-carboxylique, hexahydro-2-oxo-4-(3-oxodécyl)-2H-cyclopenta[b]furan-5-yl ester implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans divers processus biologiques. La structure du composé lui permet de se lier à ces cibles, inhibant potentiellement leur activité ou modulant leur fonction. Les voies exactes impliquées dépendent de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, the compound and its derivatives may have potential therapeutic applications. For example, they could be used as anti-inflammatory agents, anticancer drugs, or antibiotics, depending on their specific interactions with biological targets.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may also make it suitable for use in electronic devices or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-yl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés du biphényle et des analogues du cyclopentafuran. Des exemples incluent :
- Dérivés de l'acide [1,1’-biphényl]-4-carboxylique avec différents groupes esters.
- Composés du cyclopentafuran avec des substituants variables sur le cycle furan.
Unicité
L'unicité de l'acide [1,1’-biphényl]-4-carboxylique, hexahydro-2-oxo-4-(3-oxodécyl)-2H-cyclopenta[b]furan-5-yl ester réside dans sa combinaison spécifique de caractéristiques structurelles. La présence de motifs biphényle et cyclopentafuran, ainsi que la stéréochimie spécifique, lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications industrielles, offrant des opportunités pour le développement de nouveaux matériaux et agents thérapeutiques.
Propriétés
IUPAC Name |
[2-oxo-4-(3-oxodecyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O5/c1-2-3-4-5-9-12-24(31)17-18-25-26-19-29(32)34-28(26)20-27(25)35-30(33)23-15-13-22(14-16-23)21-10-7-6-8-11-21/h6-8,10-11,13-16,25-28H,2-5,9,12,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPMAIVPBLPSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)
![1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)


![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)

![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)

![(3S,5S)-5-[(1S,3S)-1-amino-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methylpentyl]-3-(propan-2-yl)oxolan-2-one](/img/structure/B12107856.png)
![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)

